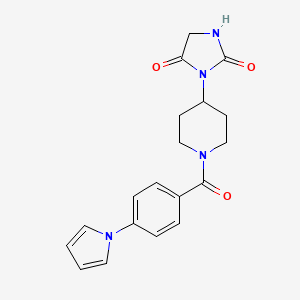
Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2551120-70-6 . It has a molecular weight of 255.74 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H17NO2.ClH/c1-16-12(15)13(7-8-14-10-13)9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 255.74 .Aplicaciones Científicas De Investigación
Arylation Studies
Methyl 3-benzylpyrrolidine-3-carboxylate hydrochloride is involved in significant research, particularly in the field of organic chemistry and drug design. One key area of study is the selective and catalytic arylation of N-phenylpyrrolidine, a process crucial for the functionalization of sp3 C-H bonds without a directing group. This research is pivotal in the synthesis of complex organic compounds, as evidenced in the work of Sezen and Sames (2005) where a ruthenium-based catalyst was employed for arylation processes (Sezen & Sames, 2005).
Synthesis of Cephalosporin Antibiotics
The compound plays a role in the synthesis of certain cephalosporin antibiotics. For instance, Cheng Qing-fang (2005) demonstrated the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, a cephalosporin derivative, with high purity and yield, emphasizing its potential for scale-up production (Cheng Qing-fang, 2005).
Development of Novel Pharmacological Agents
Further, this compound is instrumental in the development of new pharmacological agents. Valenta et al. (1996) explored benzylpyrrolidine amides as potential antagonists of excitatory amino acids and anticonvulsants, highlighting its versatility in medicinal chemistry (Valenta et al., 1996).
Catalytic Applications
In addition, Giri et al. (2007) discussed the use of methyl 3-benzylpyrrolidine-3-carboxylate hydrochloride in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in carboxylic acids, a breakthrough in catalytic chemistry (Giri et al., 2007).
Synthesis of Liquid Crystal Displays
Moreover, Bojinov and Grabchev (2003) utilized derivatives of methyl 3-benzylpyrrolidine-3-carboxylate in synthesizing fluorescent dyes for potential application in liquid crystal displays, signifying its impact in materials science (Bojinov & Grabchev, 2003).
Role in Analytical Chemistry
Methyl 3-benzylpyrrolidine-3-carboxylate hydrochloride is also significant in analytical chemistry. For instance, Morita and Konishi (2002) described its role as a derivatization reagent for carboxylic acids and amines in high-performance liquid chromatography, showcasing its utility in chemical analysis (Morita & Konishi, 2002).
Antimicrobial Activity
Sreekanth and Jha (2020) investigated the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, identifying significant antimicrobial activity, which indicates its potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-benzylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(7-8-14-10-13)9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGBMCIOCCLSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2636919.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)


![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)

![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)

![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B2636933.png)
![Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2636935.png)


![3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2636940.png)